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Disclaimer: A comprehensive review of publicly available scientific literature and

pharmaceutical databases reveals a significant scarcity of detailed preclinical and clinical data

for Anilopam. Developed in the 1960s under the investigational code PR 786-723, Anilopam
was never commercially marketed.[1][2][3][4] Consequently, in-depth quantitative data, specific

experimental protocols, and a comprehensive side effect profile are not available in the public

domain.[1][4][5] This guide summarizes the limited existing information and outlines the

theoretical framework and generalized methodologies that would be applied to a compound of

this class.

Introduction
Anilopam (CAS 53716-46-4) is a synthetic opioid analgesic belonging to the benzazepine

class of compounds.[3][6] Its chemical IUPAC name is 4-[2-(7-methoxy-4-methyl-1,2,4,5-

tetrahydro-3-benzazepin-3-yl)ethyl]aniline.[6][7] The compound is recognized as a µ-opioid

receptor agonist, which is its primary mechanism of action for analgesia.[1][6] Some research

suggests potential anti-inflammatory properties.[2] Due to its unique benzazepine core, which

deviates from the classical morphinan scaffold of many opioids, Anilopam has been

considered a compound of interest for re-evaluation with modern drug discovery techniques.[2]
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Mechanism of Action
Anilopam's principal mechanism of action is as an agonist at µ-opioid receptors, which are G-

protein coupled receptors located in the central and peripheral nervous systems.[1] Activation

of these receptors initiates a cascade of intracellular events that lead to a reduction in neuronal

excitability and the inhibition of nociceptive signal transmission.[1]

Additionally, some preliminary research has suggested that Anilopam may have anti-

inflammatory effects by attenuating the activation of NF-κB, a critical signaling pathway in

inflammation.[1][2] This potential dual-action profile could offer therapeutic advantages in pain

conditions with an inflammatory component.[2]
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Caption: Hypothesized dual-action mechanism of Anilopam.
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Quantitative Data Summary
Due to the absence of publicly available preclinical and clinical trial data, a quantitative

summary of Anilopam's efficacy, pharmacokinetics, and safety is not possible. For illustrative

purposes, the following tables represent the types of data that would be generated in

preliminary studies for a compound like Anilopam.

Table 1: Hypothetical In Vivo Analgesic Activity of Anilopam (Hot Plate Test in Rodents)

Treatment Group Dose (mg/kg, i.p.)
Latency (seconds)
± SEM

% Maximum
Possible Effect
(%MPE)

Vehicle (Saline) - 5.2 ± 0.4 0%

Morphine 10 25.8 ± 2.1 83.2%

Anilopam 1 8.9 ± 0.7 15.0%

Anilopam 5 16.4 ± 1.5 45.3%

Anilopam 10 22.1 ± 1.9 68.4%

Table 2: Hypothetical Pharmacokinetic Profile of Anilopam in Rats

Parameter Value

Half-life (t½) 4.5 hours

Tmax (Time to Peak Concentration) 1.2 hours

Cmax (Peak Plasma Concentration) 850 ng/mL

Bioavailability (Oral) 45%

Volume of Distribution (Vd) 3.2 L/kg

Clearance (CL) 0.8 L/hr/kg

Experimental Protocols
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While specific experimental protocols for Anilopam are not published, this section details

generalized methodologies that would be employed to characterize a µ-opioid receptor agonist.

[1][2]

In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Anilopam for the µ-opioid receptor.[2]

Materials:

Cell membranes expressing the human µ-opioid receptor.[2]

[³H]-DAMGO (a selective µ-opioid receptor radioligand).[2]

Naloxone (for determining non-specific binding).[2]

Anilopam (test compound).[2]

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

Procedure:

A dilution series of Anilopam is prepared.[2]

In a 96-well plate, the binding buffer, cell membranes, [³H]-DAMGO, and either vehicle,

Naloxone, or Anilopam at various concentrations are added.[2]

The plate is incubated to reach equilibrium.[2]

The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes

is measured using a liquid scintillation counter.

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Analgesic Assay: Hot Plate Test
Objective: To assess the central analgesic activity of Anilopam against a thermal stimulus.

[1]
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Materials:

Male Sprague-Dawley rats (200-250 g).[1]

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

Anilopam, a positive control (e.g., Morphine), and a vehicle control (e.g., sterile saline).[1]

Procedure:

The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for

each animal on the hot plate. A cut-off time (e.g., 30 seconds) is used to prevent tissue

damage.[1]

Animals are administered Anilopam, morphine, or vehicle via a specified route (e.g.,

intraperitoneal).

At set time points post-administration (e.g., 30, 60, 90 minutes), the latency to the

nociceptive response is measured again.

The analgesic effect is often expressed as the Maximum Possible Effect (%MPE),

calculated as: %MPE = [(Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle

latency)] x 100.[1]

Experimental Workflow
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Caption: A typical workflow for the preclinical evaluation of an analgesic compound.
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Anilopam is a µ-opioid receptor agonist from the benzazepine class that remains largely

uncharacterized in public-facing scientific literature.[2] While its mechanism of action is

understood in the general context of opioid agonists, and there are hints of a dual anti-

inflammatory potential, the absence of concrete data makes a thorough evaluation challenging.

[1][2][4] The information presented here provides a foundational overview based on its

classification and outlines the standard methodologies that would be necessary to build a

comprehensive profile of this compound. Further research, including de novo synthesis and

comprehensive in vitro and in vivo testing, would be required to fully elucidate the therapeutic

potential of Anilopam.[2]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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